2-[(4-bromobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide
Overview
Description
2-[(4-bromobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide is an organic compound with the molecular formula C15H12Br2N2O2. This compound is characterized by the presence of a bromobenzoyl group, a pyridinylmethyl group, and a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The 4-bromobenzoyl chloride is then reacted with 3-aminopyridine in the presence of a base such as triethylamine to form the intermediate 4-bromobenzoyl-3-aminopyridine.
Final Coupling: The intermediate is then coupled with benzoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridinylmethyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Hydrolysis: The major products are 4-bromobenzoic acid and 3-aminopyridine.
Scientific Research Applications
2-[(4-bromobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-bromobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-bromobenzoyl)benzamide
- 4-bromo-N-(3-nitrophenyl)benzamide
- 4-bromo-N-(2,2,2-trichloro-1-(pyridin-3-ylmethyl)amino)ethyl)benzamide
Uniqueness
2-[(4-bromobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of both a bromobenzoyl group and a pyridinylmethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(4-bromobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2/c21-16-9-7-15(8-10-16)19(25)24-18-6-2-1-5-17(18)20(26)23-13-14-4-3-11-22-12-14/h1-12H,13H2,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSWDKFVGFBGJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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